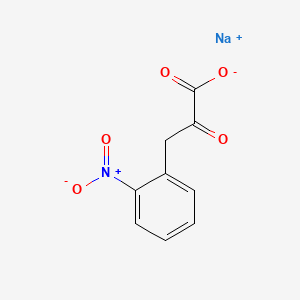
Sodium 3-(o-nitrophenyl)pyruvate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(o-nitrophenyl)pyruvate is a chemical compound with the molecular formula C9H7NO5Na. It is known for its unique structure, which includes a nitrophenyl group attached to a pyruvate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-(o-nitrophenyl)pyruvate typically involves the reaction of 3-(o-nitrophenyl)pyruvic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows: [ \text{3-(o-nitrophenyl)pyruvic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: For industrial production, the process involves the recrystallization of sodium pyruvate. The crude product is dissolved in purified water, filtered to remove impurities, and then crystallized by adding the solution to an ice bath containing anhydrous ethanol. The wet product is then dried under reduced pressure to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-(o-nitrophenyl)pyruvate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl pyruvates.
Wissenschaftliche Forschungsanwendungen
Sodium 3-(o-nitrophenyl)pyruvate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various derivatives.
Biology: The compound is used in studies related to enzyme kinetics and metabolic pathways.
Wirkmechanismus
The mechanism of action of sodium 3-(o-nitrophenyl)pyruvate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, influencing various biochemical processes. The pyruvate moiety can participate in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, contributing to energy production and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Sodium pyruvate: A simpler compound with similar metabolic functions but lacking the nitrophenyl group.
3-(2-Nitrophenyl)-2-oxopropionic acid: Similar structure but without the sodium ion.
Uniqueness: Sodium 3-(o-nitrophenyl)pyruvate is unique due to the presence of both the nitrophenyl and pyruvate groups, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that are not possible with simpler compounds like sodium pyruvate .
Eigenschaften
CAS-Nummer |
63468-75-7 |
|---|---|
Molekularformel |
C9H6NNaO5 |
Molekulargewicht |
231.14 g/mol |
IUPAC-Name |
sodium;3-(2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H7NO5.Na/c11-8(9(12)13)5-6-3-1-2-4-7(6)10(14)15;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MJWPDORYZRKZTE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


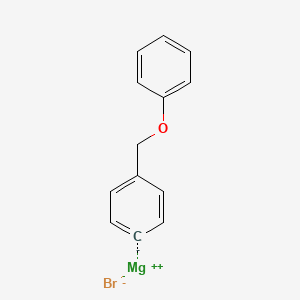
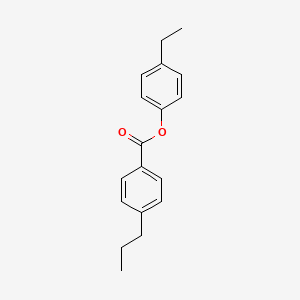
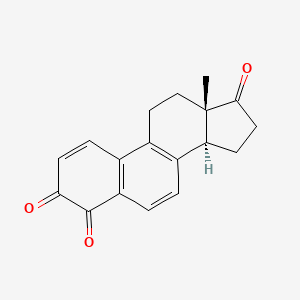


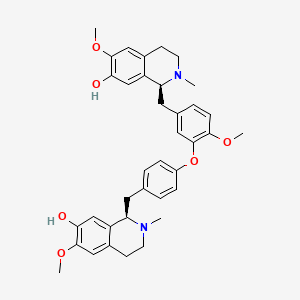

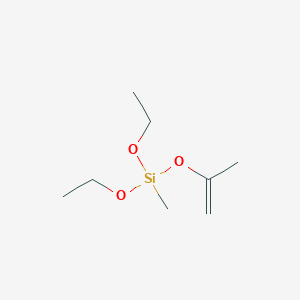



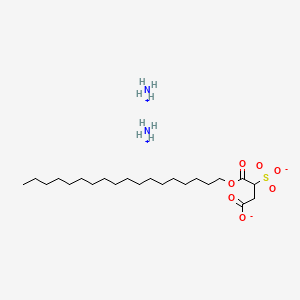
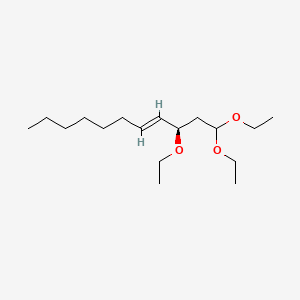
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)
